2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline 2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843152
InChI: InChI=1S/C15H10F3N3O/c16-15(17,18)10-5-3-4-9(8-10)13-20-14(22-21-13)11-6-1-2-7-12(11)19/h1-8H,19H2
SMILES:
Molecular Formula: C15H10F3N3O
Molecular Weight: 305.25 g/mol

2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline

CAS No.:

Cat. No.: VC15843152

Molecular Formula: C15H10F3N3O

Molecular Weight: 305.25 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline -

Specification

Molecular Formula C15H10F3N3O
Molecular Weight 305.25 g/mol
IUPAC Name 2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]aniline
Standard InChI InChI=1S/C15H10F3N3O/c16-15(17,18)10-5-3-4-9(8-10)13-20-14(22-21-13)11-6-1-2-7-12(11)19/h1-8H,19H2
Standard InChI Key BYJPDJVMPFPXLX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. The 5-position of the oxadiazole is substituted with a 3-(trifluoromethyl)phenyl group, while the 2-position is linked to an aniline moiety. The trifluoromethyl (-CF3_3) group introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity .

Spectral Characterization

While direct spectral data for this compound are unavailable, analogous 1,2,4-oxadiazoles exhibit characteristic IR and NMR patterns:

  • IR Spectroscopy: Stretching vibrations for the oxadiazole ring typically appear near 1650–1600 cm1^{-1} (C=N) and 1260–1200 cm1^{-1} (C-O-C) . The -CF3_3 group shows strong absorptions around 1100–1200 cm1^{-1} due to C-F stretching .

  • 1^1H NMR: Aromatic protons from the aniline and phenyl groups resonate between δ 6.8–8.0 ppm. The -CF3_3 group deshields adjacent protons, causing slight downfield shifts .

  • 13^{13}C NMR: The oxadiazole carbons appear at δ 160–170 ppm, while the -CF3_3 carbon resonates near δ 120–125 ppm (q, 1JCF^1J_{C-F} ≈ 270 Hz) .

Synthetic Pathways

General Strategies for 1,2,4-Oxadiazole Synthesis

The target compound can be synthesized via cyclization reactions, commonly employing amidoximes and carboxylic acid derivatives. A plausible route involves:

  • Formation of Amidoxime: Reaction of 3-(trifluoromethyl)benzonitrile with hydroxylamine to yield the corresponding amidoxime.

  • Cyclodehydration: Condensation of the amidoxime with 2-nitrobenzoyl chloride, followed by reduction of the nitro group to aniline .

Optimization Challenges

Key challenges include regioselectivity during cyclization and purification of intermediates. Microwave-assisted synthesis and catalytic methods (e.g., using H2_2O2_2-FeCl3_3) may enhance yields .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The -CF3_3 group increases LogP (predicted ~3.2), suggesting moderate lipophilicity. Aqueous solubility is likely limited, necessitating formulation strategies for bioavailability .

ADMET Predictions

  • Absorption: High gastrointestinal absorption due to moderate molecular weight (<500 Da) and compliance with Lipinski’s Rule of Five .

  • Metabolism: Resistance to cytochrome P450-mediated oxidation, attributed to the -CF3_3 group’s stability .

  • Toxicity: Low predicted hepatotoxicity (in silico models) .

Biological Activities and Mechanisms

Antimicrobial and Anti-inflammatory Effects

Fluorinated oxadiazoles demonstrate broad-spectrum activity. A derivative in inhibited Staphylococcus aureus with an MIC of 4 μg/mL, comparable to imipenem. Anti-inflammatory activity may arise from COX-2 inhibition, as seen in .

Applications in Drug Development

Lead Optimization

The aniline moiety allows for derivatization (e.g., acetylation, sulfonation) to modulate solubility and target affinity. Hybrid molecules combining oxadiazoles with triazoles (as in ) could enhance potency.

Targeted Therapies

The compound’s fluorinated structure makes it a candidate for PET imaging probes. Functionalization with radionuclides (e.g., 18^{18}F) could enable tumor visualization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator